Soyasapogenol B is a naturally occurring triterpenoid compound primarily found in soybeans (Glycine max) and other legumes. It belongs to the group of soyasaponins, which are glycosides known for their diverse biological activities. The chemical structure of soyasapogenol B is characterized by a pentacyclic triterpene framework, specifically the oleanane-type skeleton, with hydroxyl groups at specific positions that contribute to its biological properties.
Studies suggest that SB may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease and dementia.
SB's bioavailability and its presence in human plasma after consuming soy-based diets suggest its potential use in developing functional foods PubMed Central: .
SB plays a crucial role in understanding the metabolism of soyasaponins.
SB might influence the composition of microbes in the rhizosphere, the zone around plant roots where specific microbial communities exist PubMed Central: .
Soyasapogenol B exhibits a range of biological activities:
The synthesis of soyasapogenol B involves enzymatic processes primarily derived from its precursor, sophoradiol. The key enzyme responsible for its biosynthesis is cytochrome P450 monooxygenase (CYP93E1), which hydroxylates the C-24 methyl group of sophoradiol to form soyasapogenol B . This biosynthetic pathway highlights the intricate enzymatic reactions that govern the production of this compound in plants.
Studies have shown that soyasapogenol B interacts with various cellular pathways. For instance, it modulates apoptotic signaling in cancer cells and influences osteoblast differentiation through MAPK pathways. Additionally, its interaction with specific proteins involved in cellular stress responses has been documented, indicating its potential role in autophagy and necroptosis .
Soyasapogenol B is part of a broader class of compounds known as soyasaponins. Key similar compounds include:
Compound | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Soyasapogenol A | Aglycone | Anti-cancer | Higher potency against certain cancers |
Soyasapogenol C | Aglycone | Varies (less potent) | Derived from hydrolysis of SoyB |
Soyasaponin I | Glycoside | Lower cytotoxicity | More soluble but less bioactive |
The uniqueness of soyasapogenol B lies in its specific hydroxylation pattern and its potent biological effects compared to other related compounds. Its distinct structural characteristics contribute to its enhanced bioactivity and potential therapeutic applications.
Soyasapogenol B was first identified as the aglycone of Group B soyasaponins during mid-20th-century phytochemical studies on legumes. Its structure was elucidated through nuclear magnetic resonance (NMR) and mass spectrometry (MS), revealing a pentacyclic oleanane backbone with hydroxyl groups at C-3β, C-22β, and C-24 positions. Early extraction methods relied on acid hydrolysis of soy saponins, but modern approaches employ enzymatic cleavage and solid-phase extraction.
Classified under the oleanane-type triterpenoids, soyasapogenol B (IUPAC: 4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-icosahydropicene-3,9-diol) is abundant in Glycine max (soybean), Medicago sativa (alfalfa), and Vicia sativa (common vetch). Its systematic name reflects its seven methyl groups and hydroxylated A-ring.
The compound’s discovery paralleled the broader study of triterpenoid saponins, which were historically used in traditional medicine for their anti-inflammatory and antimicrobial properties. Soyasapogenol B’s role in plant defense mechanisms, particularly against herbivores and pathogens, underscores its ecological importance.
Early isolation relied on thin-layer chromatography (TLC) and column chromatography. The advent of high-speed countercurrent chromatography (HSCCC) and preparative HPLC revolutionized purity levels, achieving >98% for soyasapogenol B. Modern techniques like RRLC-Q-TOF-MS enable precise quantification and structural analysis of complex saponin mixtures.
Soyasapogenol B is a pentacyclic triterpenoid with the molecular formula C30H50O3 and a molecular weight of 458.72 grams per mole [1] [4]. The compound is registered under the Chemical Abstracts Service number 595-15-3 and belongs to the oleanane-type triterpene family [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is (3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol [4] [5].
The molecular structure contains thirty carbon atoms, fifty hydrogen atoms, and three oxygen atoms, reflecting its classification as a triterpene derived from six isoprene units [2]. Soyasapogenol B exhibits high purity levels ranging from 95% to 98% when obtained through High Performance Liquid Chromatography purification methods [4] [21]. The compound appears as a white crystalline powder and requires storage under controlled conditions at temperatures between 2-8°C for short-term use or -20°C for long-term preservation [21] [25].
Table 1: Basic Chemical and Physical Properties of Soyasapogenol B
Property | Value |
---|---|
Molecular Formula | C30H50O3 |
Molecular Weight (g/mol) | 458.72 |
Chemical Abstracts Service Number | 595-15-3 |
International Union of Pure and Applied Chemistry Name | (3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,9-diol |
Simplified Molecular Input Line Entry System | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)O)C)C |
International Chemical Identifier Key | YOQAQNKGFOLRGT-UXXABWCISA-N |
Appearance | White crystalline powder |
Purity (High Performance Liquid Chromatography) | ≥95% to ≥98% |
Storage Temperature | 2-8°C, -20°C for long-term storage |
Storage Conditions | Dry, protect from light, desiccate |
Soyasapogenol B possesses the characteristic oleanane triterpene backbone structure, which consists of five fused six-membered rings arranged in a specific three-dimensional configuration [1] [9]. This pentacyclic framework derives from the cyclization of squalene and represents one of the major structural classes of triterpenes found in higher plants [9] [11]. The oleanane backbone provides the rigid structural foundation for the molecule, with rings designated as A, B, C, D, and E in standard nomenclature [30].
The triterpene skeleton exhibits a chair conformation for most rings, with rings D and E being cis-fused as typical for oleanane-type compounds [39]. The molecular architecture demonstrates ten defined stereocenters, all of which are correctly assigned in the soyasapogenol B structure [8]. The backbone maintains the characteristic trans-anti-trans-syn-trans ring junction stereochemistry found in oleanane triterpenes [30] [39].
Soyasapogenol B contains three hydroxyl groups positioned at specific locations on the triterpene backbone [1] [11]. The primary hydroxyl group at position C-3 adopts a β-configuration, meaning it is positioned in the equatorial orientation relative to the ring system [14] [28]. The Nuclear Magnetic Resonance spectroscopic data confirms this hydroxyl group resonates at δC 77.2 in the carbon-13 spectrum, characteristic of a secondary alcohol [15] [28].
The second hydroxyl group is located at position C-22 and also adopts a β-configuration [1] [11]. This secondary alcohol displays an axial orientation and shows a carbon-13 Nuclear Magnetic Resonance chemical shift at δC 81.5 [15]. The third hydroxyl functionality occurs at position C-24 as a primary alcohol group (hydroxymethyl), which resonates at δC 65.6 in the carbon-13 Nuclear Magnetic Resonance spectrum [15] [28].
Table 2: Stereochemical Configuration of Soyasapogenol B
Position | Configuration/Description |
---|---|
C-3 | 3β-hydroxyl (equatorial orientation) |
C-22 | 22β-hydroxyl (axial orientation) |
C-24 | Primary hydroxyl group (hydroxymethyl) |
C-12/C-13 Double Bond | Double bond between C-12 and C-13 |
Total Defined Stereocenters | 10 of 10 defined stereocenters |
Ring System | Pentacyclic triterpene |
Backbone Type | Oleanane-type triterpene backbone |
The oleanane backbone of soyasapogenol B contains a characteristic double bond located between carbon atoms C-12 and C-13 [1] [11]. This unsaturation is a defining feature that distinguishes soyasapogenol B from fully saturated triterpenes and contributes significantly to the compound's chemical reactivity and spectroscopic properties [13]. The double bond adopts the standard configuration found in oleanane-type triterpenes, with the C-12 carbon bearing a hydrogen substituent that appears as a multiplet at δH 5.28 in proton Nuclear Magnetic Resonance spectroscopy [14].
The carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the olefinic carbons at δC 122.7 for C-12 and δC 144.0 for C-13, with the latter representing a quaternary olefinic carbon [15]. This double bond configuration influences the overall molecular conformation and provides a site for potential chemical modifications under various reaction conditions [13].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for soyasapogenol B through both proton and carbon-13 techniques [14] [15]. The proton Nuclear Magnetic Resonance spectrum, typically recorded in deuterated chloroform, displays characteristic signals that confirm the triterpene structure [14]. The olefinic proton H-12 appears as a multiplet at δH 5.28 with a coupling constant of 3.7 Hz, while the hydroxyl-bearing proton H-22α resonates as a doublet at δH 4.24 with J = 11.2 Hz [14].
The hydroxymethyl group at C-24 produces two distinct signals: H-24a appears as an overlapped signal at δH 3.48, while H-24b resonates as a triplet at δH 3.39 with J = 11.0 Hz [14]. Seven methyl groups characteristic of triterpenes appear as singlets in the range δH 0.91-1.29, representing the angular and geminal methyl substituents [14] [30].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals thirty distinct carbon signals corresponding to the molecular formula [15]. The hydroxylated carbons show characteristic chemical shifts: C-3 at δC 77.2, C-22 at δC 81.5, and C-24 at δC 65.6 [15]. The double bond carbons appear at δC 122.7 (C-12) and δC 144.0 (C-13), with the latter representing a quaternary carbon as confirmed by Distortionless Enhancement by Polarization Transfer experiments [15] [28].
Table 3: 1H Nuclear Magnetic Resonance Spectral Data of Soyasapogenol B
Position | Chemical Shift (δ ppm) | Multiplicity |
---|---|---|
H-12 | 5.28 (1H, m, J = 3.7 Hz) | Multiplet |
H-22α | 4.24 (1H, d, J = 11.2 Hz) | Doublet |
H-3α | 3.50 (1H, overlap) | Overlapped |
H-24a | 3.48 (1H, overlap) | Overlapped |
H-24b | 3.39 (1H, t, J = 11.0 Hz) | Triplet |
H-18β | 2.79 (1H, d, J = 7.5 Hz) | Doublet |
7 × CH3 groups | 0.91-1.29 (each 3H, s) | Singlets |
Table 4: 13C Nuclear Magnetic Resonance Spectral Data of Soyasapogenol B
Carbon Position | Chemical Shift (δ ppm) | Carbon Type |
---|---|---|
C-3 | 77.2 (secondary alcohol) | CH (secondary alcohol) |
C-12 | 122.7 (olefinic) | CH (olefinic) |
C-13 | 144.0 (olefinic quaternary) | C (quaternary olefinic) |
C-22 | 81.5 (secondary alcohol) | CH (secondary alcohol) |
C-24 | 65.6 (primary alcohol) | CH2 (primary alcohol) |
Quaternary carbons | Various (C-4, C-10, C-14, C-17) | Quaternary carbons |
Methyl carbons | Multiple signals 15-33 ppm range | Methyl carbons |
Mass spectrometry analysis of soyasapogenol B employs electrospray ionization techniques in positive ion mode to generate characteristic fragmentation patterns [16] [18]. The molecular ion appears as a protonated species [M + H]+ at m/z 459.2299, corresponding to the exact molecular weight of the compound [18]. Additionally, sodium adduct ions [M + Na]+ are observed at m/z 481, providing confirmation of the molecular weight through alternative ionization pathways [28].
The fragmentation pattern reveals several diagnostic ions that aid in structural identification [16]. The base peak typically appears at m/z 423.3, representing the loss of two water molecules from the molecular ion [16]. A significant fragment at m/z 441.3 corresponds to the dehydrated aglycone [M - H2O + H]+, indicating the ready loss of hydroxyl groups under mass spectrometric conditions [16] [18].
Additional characteristic fragments include ions at m/z 401.2284 and m/z 283.2627, which result from further ring fragmentation and rearrangement processes [18]. These fragmentation patterns provide a unique fingerprint for soyasapogenol B identification and enable its differentiation from other triterpene compounds [16] [31].
Table 5: Mass Spectrometry Fragmentation Pattern of Soyasapogenol B
Ion Type | Mass-to-charge ratio (m/z) | Fragment Description |
---|---|---|
Molecular ion [M + H]+ | 459.2299 | Protonated molecular ion |
Sodium adduct [M + Na]+ | 481 | Sodium clustered ion |
Base peak fragment | 423.3 | Soyasapogenol B minus two water molecules |
Characteristic fragment 1 | 441.3 | Loss of water from molecular ion |
Characteristic fragment 2 | 401.2284 | Secondary fragmentation |
Characteristic fragment 3 | 283.2627 | Ring fragmentation |
Dehydrated aglycone | 441 [M - H2O + H]+ | Dehydrated molecular ion |
Infrared spectroscopy of soyasapogenol B reveals characteristic absorption bands that correspond to specific functional groups within the molecule [32] [33]. The broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups, with the breadth of the absorption suggesting extensive hydrogen bonding [32]. The stretching vibrations of the hydroxyl groups provide fingerprint information for the three alcohol functionalities present in the structure [33].
The triterpene backbone exhibits characteristic carbon-hydrogen stretching vibrations in the region of 2800-3000 cm⁻¹, corresponding to both methyl and methylene groups [32] [33]. The double bond between C-12 and C-13 produces a weak absorption band around 1650 cm⁻¹, typical of alkene stretching vibrations [32]. Additional fingerprint region absorptions between 800-1500 cm⁻¹ provide detailed structural information about the specific ring conformations and substituent orientations [33].
Ultraviolet-visible spectroscopy shows minimal absorption in the ultraviolet region due to the lack of extended conjugation or aromatic systems in the soyasapogenol B structure [17] [34]. The isolated double bond between C-12 and C-13 produces only weak absorption around 200-220 nanometers, which is characteristic of simple alkene chromophores [34]. This limited ultraviolet absorption is typical for saturated triterpene compounds and distinguishes soyasapogenol B from more highly conjugated natural products [17].
Soyasapogenol B demonstrates variable solubility characteristics depending on the solvent system employed [19] [22]. The compound shows excellent solubility in dimethyl sulfoxide at concentrations up to 50 mg/mL (109.00 mM), though ultrasonic treatment is required to achieve complete dissolution [22] [25]. Good solubility is also observed in chloroform, methanol, ethyl acetate, acetone, and dichloromethane, reflecting the amphiphilic nature of the molecule [24] [25].
Water solubility is practically negligible, which is typical for triterpene compounds due to their predominantly hydrophobic character [22] [25]. This poor aqueous solubility influences the compound's bioavailability and necessitates the use of organic solvents or solubilizing agents for experimental studies [19]. The partition coefficient characteristics suggest a preference for organic phases over aqueous media, consistent with the lipophilic nature of the triterpene backbone [19].
Table 6: Solubility Parameters and Physicochemical Properties
Solvent/Parameter | Solubility/Value | Notes |
---|---|---|
Dimethyl sulfoxide | 50 mg/mL (109.00 mM) | Requires ultrasonic treatment |
Chloroform | Soluble | Good solubility |
Methanol | Soluble | Good solubility |
Ethyl acetate | Soluble | Good solubility |
Acetone | Soluble | Good solubility |
Dichloromethane | Soluble | Good solubility |
Water solubility | Practically insoluble | Typical for triterpenes |
Storage stability | Stable for 24 months at 2-8°C | Light-sensitive |
The thermal stability of soyasapogenol B has been investigated through thermogravimetric analysis and related techniques [20] [26]. The compound exhibits relatively good thermal stability up to approximately 200°C, beyond which degradation processes begin to occur [20]. The initial decomposition typically involves the loss of hydroxyl groups as water molecules, followed by more extensive ring fragmentation at higher temperatures [26].
Under acidic hydrolysis conditions, soyasapogenol B undergoes specific degradation pathways that have been characterized through detailed mechanistic studies [13]. The formation of artifact compounds occurs through stable tertiary carbocation intermediates, particularly involving the migration of the double bond from the 12:13 position to alternative locations such as 13:18 or 18:19 [13]. These rearrangement processes are driven by the thermodynamic preference for more stable carbocation intermediates and result in the formation of isomeric products with altered ring configurations [13].
The thermal degradation activation energy has been estimated through kinetic analysis, providing insights into the stability of the compound under various storage and processing conditions [20]. These studies indicate that soyasapogenol B maintains structural integrity under normal storage conditions but requires careful temperature control during purification and analytical procedures [26].
The crystalline structure of soyasapogenol B and related oleanane triterpenes has been studied using X-ray crystallography techniques [37] [39]. The crystal packing reveals how individual molecules arrange in the solid state through intermolecular interactions, primarily involving hydrogen bonding between hydroxyl groups of adjacent molecules [37] [41]. The triterpene backbone adopts a chair conformation for most rings, with the overall molecular shape resembling a rigid, elongated structure [39].
Intermolecular hydrogen bonding plays a crucial role in determining the crystal packing arrangement [37] [41]. The three hydroxyl groups in soyasapogenol B participate in hydrogen bond networks that stabilize the crystal lattice and influence the physical properties of the solid material [37]. The crystal structure shows that molecules pack in a manner that maximizes hydrogen bonding interactions while minimizing steric clashes between the bulky triterpene backbones [41].